molecular formula C24H29N3O7 B2976630 ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 623137-22-4

ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2976630
CAS No.: 623137-22-4
M. Wt: 471.51
InChI Key: WDYDABGXRZWLBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes furan, morpholine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(furan-2-yl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its combination of furan, morpholine, and pyrrole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-4-33-24(31)19-14(2)17(15(3)25-19)21(28)18-20(16-6-5-11-34-16)27(23(30)22(18)29)8-7-26-9-12-32-13-10-26/h5-6,11,20,25,28H,4,7-10,12-13H2,1-3H3/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKEDHFWZRCTC-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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